molecular formula C20H20N2O4 B5913020 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5913020
M. Wt: 352.4 g/mol
InChI Key: GHZFPDRTSUNSBF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, also known as TMBP, is a chemical compound that has been studied for its potential applications in scientific research. TMBP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in cell division and DNA replication.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell division and DNA replication. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has also been shown to have anti-inflammatory and antioxidant properties, and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in relatively large quantities. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one is also stable under a variety of conditions, and can be stored for extended periods of time. However, 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of new methods for synthesizing 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, which could improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, which could lead to the development of new cancer treatments. Additionally, research could focus on the development of new diagnostic tools for cancer using 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one, or on the investigation of 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one's potential applications in other areas of scientific research.

Synthesis Methods

5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the condensation of 3,4,5-trimethoxybenzaldehyde with 5-methyl-2-phenylpyrazoline-3-one in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a cyclization reaction to form 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one. Other methods of synthesis include the use of different aldehydes and pyrazolines, and the use of different bases.

Scientific Research Applications

5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has anticancer properties, and can inhibit the growth of cancer cells. 5-methyl-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and be detected using imaging techniques.

properties

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-16(20(23)22(21-13)15-8-6-5-7-9-15)10-14-11-17(24-2)19(26-4)18(12-14)25-3/h5-12H,1-4H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFPDRTSUNSBF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-5-methyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one

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